6-nitro-3,4-dihydro-2H-1,4-benzoxazine

Descripción

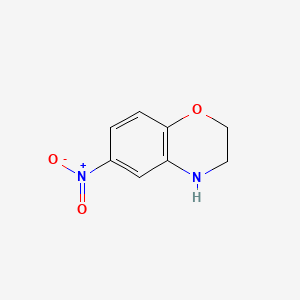

Structure

2D Structure

Propiedades

IUPAC Name |

6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAJZBARYACGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427671 | |

| Record name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28226-22-4 | |

| Record name | 6-Nitro-3,4-dihydro-2H-benzo[1,4]oxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28226-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28226-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 6 Nitro 3,4 Dihydro 2h 1,4 Benzoxazine

Advanced Strategies for 1,4-Benzoxazine Scaffold Construction

The construction of the 1,4-benzoxazine ring system has been the subject of extensive research, leading to the development of sophisticated and efficient synthetic strategies. These methods offer access to a wide array of substituted and fused 1,4-benzoxazine derivatives.

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of 1,4-benzoxazines, offering high efficiency and selectivity. Various metals, including palladium, copper, and iron, have been employed to catalyze the key C-O and C-N bond-forming reactions.

One notable approach involves the copper(I)-catalyzed intramolecular C-N cyclization of activated aziridines with 2-halophenols. This method proceeds via a Lewis acid-catalyzed SN2-type ring opening of the aziridine, followed by the copper-catalyzed cyclization, to afford 3,4-dihydro-1,4-benzoxazine derivatives in excellent yields and with high enantio- and diastereospecificity. orgsyn.org Another strategy utilizes palladium catalysis in a tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates with bisnucleophiles to construct the heterocyclic core.

Recent advancements have also explored the use of vinyl and ethynyl benzoxazinones as precursors for transition-metal-containing 1,4-dipoles in dipolar cyclizations and related cascade reactions, further expanding the synthetic utility of these catalysts. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Synthesis of 1,4-Benzoxazine Derivatives

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Cu(I) | Activated aziridines and 2-halophenols | 3,4-dihydro-1,4-benzoxazine derivatives | Up to 95 | orgsyn.org |

| Pd(0) | Vinyl methylene cyclic carbonates and bisnucleophiles | Chiral 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines | Good | |

| Y(OTf)₃ | Benzoxazoles and propargyl alcohols | Aldehyde-containing 1,4-benzoxazines | Moderate to excellent | researchgate.net |

Microwave-Assisted and Metal-Free Synthetic Protocols

In line with the principles of green chemistry, microwave-assisted and metal-free synthetic methods have gained significant attention. Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of 1,4-benzoxazine derivatives. mdpi.com For instance, a library of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines has been synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides via a one-pot multicomponent reaction under microwave heating, which significantly improved the efficiency compared to conventional heating. mdpi.com

Metal-free approaches often rely on the inherent reactivity of the starting materials under specific conditions. One such method involves a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls in ethanol (B145695), avoiding the need for transition metal catalysts. nih.gov Additionally, an electrochemically induced cascade reaction has been developed for the assembly of highly substituted 1,4-benzoxazine derivatives at room temperature under metal-free conditions. fishersci.com This method involves the in situ generation of an o-azaquinone heterodiene and a secondary alkylenamine dienophile, which then undergo a regiospecific inverse-electron-demand Diels-Alder (IEDDA) reaction. fishersci.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines

| Method | Reaction Time | Yield (%) | Purity | Reference |

| Conventional Heating | Several hours | Moderate | Good | mdpi.com |

| Microwave-Assisted | A few minutes | Improved | Improved | mdpi.com |

One-Pot, Two-Step, and Three-Step Mannich Reaction Derivatives

The Mannich reaction is a cornerstone in the synthesis of benzoxazines. nih.gov The classic approach involves the condensation of a phenol (B47542), a primary amine, and formaldehyde. nih.gov Modern variations of this reaction have been developed to improve efficiency and substrate scope. One-pot syntheses of benzoxazines through Mannich condensations have been reported, offering a more streamlined process. thermofisher.com

A three-step pathway is also commonly employed, which involves the formation of a Schiff base from a phenolic compound with an ortho-aldehyde group and a primary amine, followed by reduction and subsequent ring closure. nih.gov While effective, this method can be limited by the availability of the starting ortho-aldehyde-substituted phenols. nih.gov

Annulation Reactions for Aryl-Fused 1,4-Oxazine Derivatives

Annulation reactions provide a powerful strategy for the construction of fused bicyclic and polycyclic systems. In the context of 1,4-oxazine synthesis, [3+3]-annulation reactions of cyclic nitronates with vinyl diazoacetates have been developed to diastereoselectively synthesize partially saturated orgsyn.orgresearchgate.netoxazino[2,3-b] orgsyn.orgresearchgate.netoxazines.

Furthermore, the synthesis of aryl-fused 1,4-oxathiepines has been achieved from pyridinium 1,4-zwitterionic thiolates and ortho-alkynyl aromatic phenols, proceeding through key vinylidene ortho-quinone methide intermediates. These methodologies open avenues for the creation of complex, fused heterocyclic systems containing the 1,4-oxazine moiety.

Intramolecular Cyclizations and Cascade Reactions

Intramolecular cyclizations and cascade reactions offer an elegant and atom-economical approach to the synthesis of 1,4-benzoxazines. A notable example is the Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols. researchgate.net This reaction proceeds through a ring-opening and regioselective ring-closure process to form a broad range of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields. researchgate.net

Another innovative approach is an electrochemically induced cascade reaction that allows for the assembly of highly substituted 1,4-benzoxazine derivatives under metal-free conditions. fishersci.com This process involves the in situ generation of both cycloaddition partners, leading to a regiospecific inverse-electron-demand Diels-Alder reaction. fishersci.com

Targeted Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine and its Highly Functionalized Derivatives

The synthesis of this compound is a key step in accessing a range of functionalized derivatives. The primary and most direct route to this compound involves the use of 2-amino-4-nitrophenol as a starting material. researchgate.net

A common synthetic pathway involves the reaction of 2-amino-4-nitrophenol with a suitable two-carbon synthon that can form the -CH₂-CH₂-O- portion of the oxazine (B8389632) ring. One reported method describes the application of dibromoalkanes for the synthesis of partially saturated 1,4-benzoxazines from 2-amino-4-nitrophenol. researchgate.net This general method allows for the construction of the heterocyclic ring system.

The functionalization of the this compound scaffold can be achieved through various chemical transformations. The nitro group itself is a versatile functional handle that can be reduced to an amino group, which can then be further modified through diazotization, acylation, or alkylation reactions. Additionally, the secondary amine within the oxazine ring can be functionalized, for example, through N-alkylation or N-acylation, to introduce a wide range of substituents. The aromatic ring can also be subjected to further electrophilic aromatic substitution reactions, with the existing substituents directing the position of new functional groups.

Table 3: Key Starting Materials and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 2-Amino-4-nitrophenol | Key precursor for this compound | |

| 1,2-Dibromoethane | Br-CH₂-CH₂-Br | Two-carbon synthon for ring formation |

| This compound | Target compound and intermediate for further functionalization |

Synthesis via Activated Nucleophilic Substitution and Reductive Cyclization

A prominent method for synthesizing the this compound core involves a two-step process: activated nucleophilic aromatic substitution followed by reductive cyclization. This pathway is initiated by the reaction of a suitably substituted o-aminophenol with a halo-nitroaromatic compound. The nitro group activates the aromatic ring, facilitating nucleophilic attack by the hydroxyl group of the o-aminophenol.

Following the substitution reaction, the resulting intermediate undergoes reductive cyclization to form the benzoxazine (B1645224) ring. Various reducing agents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. A notable example is the base-mediated reductive cyclization of a ketone tethered to a nitrobenzene moiety, which provides access to related heterocyclic systems. nih.gov Electrochemical methods also offer a modern approach to reductive cyclization, providing a one-pot synthesis under open-air conditions without the need for strong chemical reductants. rsc.org

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Nucleophilic Aromatic Substitution | Reaction of an o-aminophenol with an activated halo-nitroaromatic compound. | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| 2. Reductive Cyclization | Conversion of the nitro group to an amine followed by intramolecular cyclization. | Reducing agent (e.g., SnCl2/HCl, Fe/AcOH, catalytic hydrogenation), electrochemical conditions |

Buchwald-Hartwig Cross-Coupling for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology has been widely applied in the synthesis of N-aryl derivatives of 3,4-dihydro-2H-1,4-benzoxazines. The reaction typically involves the coupling of an aryl halide or triflate with the secondary amine of the benzoxazine ring in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgacsgcipr.org

The choice of ligand is crucial for the efficiency and scope of the reaction. Sterically hindered biarylphosphine ligands have proven to be particularly effective, allowing for the coupling of a wide range of aryl halides with various amines under milder conditions. wikipedia.org This method provides a versatile route to a diverse library of N-arylated this compound derivatives, which are valuable for structure-activity relationship studies in drug discovery.

Derivatization at the Nitrogen and Oxygen Heteroatoms

The nitrogen and oxygen heteroatoms within the this compound scaffold offer opportunities for further chemical modification. The secondary amine at the N-4 position is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce diverse functional groups.

Derivatization at the oxygen atom is less common but can be achieved under specific conditions. For instance, ring-opening of the oxazine ring can be facilitated by hydrolytic methods, providing access to 2-(aminomethyl)phenolic derivatives that can be further functionalized. mdpi.com These modifications can significantly impact the biological activity and physicochemical properties of the parent molecule.

Enantioselective Synthesis and Stereochemical Resolution of Chiral this compound Analogues

The introduction of a substituent at the C-2 or C-3 position of the benzoxazine ring creates a chiral center, leading to the existence of enantiomers. The stereochemistry of these analogues can profoundly influence their biological activity. Therefore, the development of methods for their enantioselective synthesis and resolution is of significant importance.

Asymmetric Synthesis Approaches (e.g., Lewis Acid-Catalyzed Aziridine Ring Opening)

One effective strategy for the asymmetric synthesis of chiral 3,4-dihydro-1,4-benzoxazine derivatives involves the Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols. nih.govacs.org This reaction proceeds via an SN2-type mechanism, leading to the formation of a chiral intermediate with high enantio- and diastereospecificity. Subsequent copper(I)-catalyzed intramolecular C-N cyclization furnishes the desired benzoxazine product in excellent yields and with high enantiomeric excess (ee > 99%). nih.govorganic-chemistry.org Various Lewis acids can be employed to catalyze this transformation, with their choice influencing reaction rates and selectivities. msu.edunih.gov

| Method | Key Features | Typical Enantioselectivity |

|---|---|---|

| Lewis Acid-Catalyzed Aziridine Ring Opening | High enantio- and diastereospecificity, one-pot procedure. nih.govacs.org | >99% ee nih.gov |

| Biocatalytic Reduction | Mild reaction conditions, aqueous media, high enantioselectivity. nih.govresearchgate.net | Up to 99% ee nih.gov |

| Kinetic Resolution | Use of chiral acylating agents to separate enantiomers. researchgate.netbohrium.com | >99% ee for the resolved enantiomer researchgate.net |

Biocatalytic Reduction Strategies for Enantiopure Benzoxazines

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure benzoxazines. nih.gov Imine reductases have been successfully employed for the biocatalytic reduction of 2H-1,4-benzoxazines to their corresponding 3,4-dihydro-2H-1,4-benzoxazines. nih.govresearchgate.net This enzymatic process operates under mild conditions in aqueous media and utilizes a catalytic amount of a cofactor like NADPH, which can be recycled in situ. nih.gov This method has been shown to produce a variety of 3,4-dihydro-2H-1,4-benzoxazines with excellent enantioselectivity, often achieving up to 99% ee. nih.govresearchgate.net

Kinetic Resolution via Chiral Acylating Agents

Kinetic resolution is a classical yet effective method for separating enantiomers of racemic mixtures. nih.govethz.ch In the context of 3,4-dihydro-2H-1,4-benzoxazines, this can be achieved through acylation with a chiral acylating agent. researchgate.netbohrium.comresearchgate.net The two enantiomers of the racemic benzoxazine react at different rates with the chiral agent, allowing for the separation of the faster-reacting enantiomer (as the acylated product) from the unreacted, slower-reacting enantiomer.

A comparative study on the kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- researchgate.netbohrium.combenzoxazines utilized various chiral acyl chlorides, such as (S)-naproxen acyl chloride. bohrium.comresearchgate.net The selectivity of the resolution is influenced by factors such as the nature of the substituent on the benzoxazine ring and the structure of the chiral acylating agent. bohrium.com This method has been successfully used to obtain enantiomers of 6-nitro-3-methyl-3,4-dihydro-2H- researchgate.netbohrium.combenzoxazine with high enantiomeric purity (>99% ee). researchgate.net

Preparative High-Performance Liquid Chromatography Enantioseparation

The separation of enantiomers of this compound is a critical process for the evaluation of the biological activity of each stereoisomer. High-performance liquid chromatography (HPLC) is a powerful technique for the analytical and preparative separation of chiral compounds. nih.govphenomenex.comshimadzu.com The selection of a suitable chiral stationary phase (CSP) is paramount for achieving effective enantioseparation.

For the enantioseparation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated considerable success. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times and subsequent separation. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

A typical preparative HPLC method for the enantioseparation of a racemic mixture of this compound would involve the following parameters:

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) |

| Mobile Phase | A mixture of n-hexane and isopropanol, often with a small amount of a modifier like diethylamine |

| Flow Rate | Optimized for preparative scale, typically in the range of 5-20 mL/min |

| Detection | UV detection at a wavelength where the compound exhibits strong absorbance |

The specific ratio of the mobile phase components is a critical factor that is optimized to achieve the best resolution and separation efficiency. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution by minimizing undesirable interactions between the analyte and the stationary phase.

Chemical Reactivity and Transformations of the Nitrobenzoxazine Moiety

The presence of the nitro group and the benzoxazine scaffold in this compound imparts a rich and diverse chemical reactivity to the molecule. This allows for a wide range of chemical transformations, enabling the synthesis of various derivatives with potentially interesting biological and material properties.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a key functional group for further derivatization. Several methods can be employed for the chemoselective reduction of the nitro group in this compound without affecting the benzoxazine ring system.

Commonly used reducing agents for this transformation include:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) commonorganicchemistry.com, Raney nickel commonorganicchemistry.com, or platinum oxide, in the presence of hydrogen gas. It is a clean and efficient method, often providing high yields of the corresponding amino derivative.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) commonorganicchemistry.commasterorganicchemistry.com, or iron (Fe) or zinc (Zn) in acetic acid commonorganicchemistry.com, are effective for the reduction of aromatic nitro compounds. These methods are often preferred for their cost-effectiveness and operational simplicity.

Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C. It offers a milder and often safer alternative to using hydrogen gas directly.

The choice of the reducing agent and reaction conditions is crucial to ensure the chemoselectivity of the reduction, preserving the integrity of the benzoxazine ring.

| Reagent | Conditions | Product |

| H2, Pd/C | Methanol, Room Temperature | 6-Amino-3,4-dihydro-2H-1,4-benzoxazine |

| SnCl2·2H2O, HCl | Ethanol, Reflux | 6-Amino-3,4-dihydro-2H-1,4-benzoxazine |

| Fe, CH3COOH | Acetic Acid, Reflux | 6-Amino-3,4-dihydro-2H-1,4-benzoxazine |

The benzoxazine scaffold can undergo oxidation reactions under specific conditions. For instance, the methylene group adjacent to the nitrogen atom in the oxazine ring can be susceptible to oxidation. The use of mild oxidizing agents is necessary to avoid the degradation of the entire molecule.

While specific oxidation reactions on this compound are not extensively documented in the provided search results, general principles of benzoxazine chemistry suggest that reagents like potassium permanganate (KMnO4) or chromium-based oxidants could potentially oxidize the benzylic C-H bonds of the heterocyclic ring. However, the presence of the electron-withdrawing nitro group might influence the reactivity of the aromatic ring towards oxidation.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The nitro group is a strong deactivating group and a meta-director. libretexts.orgchemguide.co.uk Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions meta to the nitro group (i.e., C5 and C7). However, the activating effect of the ether oxygen and the amino group of the benzoxazine ring can also influence the regioselectivity of the reaction.

Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly at the positions ortho and para to the strongly electron-withdrawing nitro group. A suitable nucleophile could displace a leaving group (if present) at these positions.

The heterocyclic ring can also participate in substitution reactions. The nitrogen atom, being a heteroatom, can influence the reactivity of the adjacent methylene groups.

Benzoxazine monomers, including this compound, can undergo ring-opening polymerization (ROP) upon heating to produce polybenzoxazines. researchgate.netmdpi.comnih.govdoi.org These thermosetting polymers exhibit excellent thermal stability, low water absorption, and good mechanical properties, making them attractive for various high-performance material applications.

The polymerization process is typically initiated thermally, without the need for a catalyst, and proceeds through a cationic ring-opening mechanism. doi.org The presence of the nitro group on the benzoxazine monomer can influence the polymerization behavior and the properties of the resulting polymer. The electron-withdrawing nature of the nitro group may affect the electron density of the aromatic ring and, consequently, the reactivity of the monomer during polymerization.

The general mechanism for the thermally induced ROP of benzoxazines involves the opening of the oxazine ring, followed by the formation of a network structure through the reaction of the generated carbocation with the aromatic rings of other monomer units. doi.org

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Analyses for the Chemical Compound

Spectroscopic analysis provides the primary evidence for the structural framework of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a complete picture of the molecule's connectivity and composition.

Nuclear Magnetic Resonance spectroscopy is a powerful tool for delineating the precise atomic connectivity of a molecule. While specific experimental data for this compound is not extensively detailed in publicly available literature, the expected spectral characteristics can be inferred from data on closely related benzoxazine (B1645224) structures. researchgate.netmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic and aliphatic protons. The three protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating oxygen and nitrogen atoms. The methylene (B1212753) protons of the oxazine (B8389632) ring (-O-CH₂- and -N-CH₂-) are expected to appear as two distinct triplets in the aliphatic region. A broad singlet corresponding to the N-H proton is also expected.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the oxazine ring. The carbon atoms directly attached to the nitro group and the heteroatoms would show characteristic downfield shifts.

The following tables outline the predicted chemical shifts for this compound based on analogous compounds.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.8 | m |

| N-H | 3.5 - 5.0 | br s |

| O-CH₂ | 4.3 - 4.6 | t |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | 140 - 145 |

| Aromatic C-O / C-N | 135 - 150 |

| Aromatic C-H | 110 - 125 |

| O-CH₂ | 65 - 75 |

Further confirmation and unambiguous assignment of these signals would typically be achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features. researchgate.net The primary vibrations include the stretching of the N-H bond, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-H bonds in the aromatic ring, and the C-O-C ether linkage within the oxazine ring. researchgate.netresearchgate.net

Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitro (Ar-NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (Ar-NO₂) | Symmetric Stretching | 1335 - 1385 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

The presence of these distinct bands provides strong evidence for the benzoxazine skeleton substituted with a nitro group.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₈H₈N₂O₃. scbt.comthermofisher.com HRMS analysis would measure the mass of the molecular ion ([M]+) or a protonated species ([M+H]+) with very high precision. This experimental mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent atoms.

Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Theoretical Exact Mass ([M]) | 180.0535 u |

An experimental HRMS result matching the theoretical value to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the compound.

X-ray Crystallographic Investigations of this compound and its Salts/Co-crystals

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. rsc.org As of this writing, a solved crystal structure for this compound is not available in open crystallographic databases. However, based on studies of similar heterocyclic systems, several structural features can be predicted. researchgate.netnih.gov

The benzoxazine core is not expected to be perfectly planar. The saturated oxazine portion of the fused ring system would likely adopt a non-planar conformation, such as a half-chair or screw-boat, to minimize steric strain. The analysis would precisely define the dihedral angles between the benzene ring and the oxazine ring. Furthermore, the geometry of the nitro group, including the N-O bond lengths and its orientation relative to the aromatic ring, would be accurately determined.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its supramolecular assembly.

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of the atoms and the various non-covalent interactions within and between molecules of this compound dictate its macroscopic properties.

The core structure of this compound is achiral as it does not possess a stereocenter. The molecule has a plane of symmetry that bisects the oxazine and benzene rings. Consequently, it does not exhibit optical activity. However, the introduction of substituents at the 2, 3, or 4 positions of the oxazine ring could introduce chirality, leading to the existence of enantiomers. For the parent compound, no stereochemical descriptors are necessary.

The dihydro-1,4-oxazine ring in benzoxazine derivatives is not planar and adopts a puckered conformation to relieve ring strain. fishersci.ca Based on studies of similar benzoxazine structures, the oxazine ring in this compound is expected to adopt a half-chair conformation. fishersci.ca In this arrangement, the nitrogen and oxygen atoms are displaced from the plane of the benzene ring, leading to a more energetically favorable state.

Computational studies on related benzoxazine derivatives have elucidated the typical bond lengths and angles that define this conformation. While specific experimental data for this compound is not available, a representative set of expected structural parameters is presented in the table below.

| Parameter | Expected Value |

|---|---|

| C-O Bond Length | ~1.38 Å |

| C-N Bond Length | ~1.47 Å |

| C-O-C Bond Angle | ~112° |

| C-N-C Bond Angle | ~118° |

| Oxazine Ring Pucker Angle | Variable |

The presence of a secondary amine (N-H) group and a nitro (NO₂) group in this compound provides the capacity for the formation of both intra- and intermolecular hydrogen bonds. While intramolecular hydrogen bonding is less likely due to the rigid fused ring system, intermolecular hydrogen bonds are expected to play a significant role in the solid-state packing of the molecule.

The amine proton can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the oxygen atom of the oxazine ring can act as hydrogen bond acceptors. These interactions can lead to the formation of extended networks, influencing the crystal lattice energy and physical properties such as melting point and solubility. In similar nitro-containing heterocyclic compounds, N-H···O(nitro) hydrogen bonds are a common feature in their crystal structures. mdpi.com

In addition to hydrogen bonding, other non-covalent interactions are crucial in defining the supramolecular assembly of this compound. The electron-deficient nitro-substituted benzene ring can participate in π-π stacking interactions with the aromatic rings of neighboring molecules.

Computational and Theoretical Studies on 6 Nitro 3,4 Dihydro 2h 1,4 Benzoxazine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. Such studies provide insights that are often complementary to experimental data and can help in understanding a compound's reactivity and behavior at a molecular level.

Geometrical Optimization and Electronic Structure Analysis

A foundational step in the computational study of a molecule is geometrical optimization. This process involves calculating the lowest energy arrangement of the atoms in space, which corresponds to the most stable three-dimensional structure of the molecule. For 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, this would involve determining precise bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure analysis of the optimized geometry would yield critical information, typically presented in data tables.

| Mulliken Charges | Partial charges assigned to individual atoms, indicating electron distribution. | e.g., C1: -0.25, N2: +0.50 |

Note: The values in this table are for illustrative purposes only, as specific DFT studies on this compound are not available.

These parameters are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Spectroscopic Property Prediction and Validation

DFT calculations are also widely used to predict various spectroscopic properties. These theoretical spectra can be compared with experimental data to validate the calculated structure and provide a more detailed assignment of the spectral bands. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the IR spectrum. This would help in assigning specific peaks to the stretching and bending modes of functional groups like the N-O bonds of the nitro group, the C-O-C and C-N-C bonds of the oxazine (B8389632) ring, and the N-H bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C NMR chemical shifts. This would aid in the structural confirmation of the compound by correlating the calculated shifts with experimentally obtained spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insight into the compound's chromophoric properties.

Molecular Modeling and Dynamics Simulations

Moving beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions with their environment.

Conformational Energy Landscapes

The dihydro-2H-1,4-benzoxazine ring is not planar and can adopt different conformations (e.g., boat, twist-boat, chair). A conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Ligand-Protein Interaction Modeling

Given the pharmacological interest in benzoxazine (B1645224) derivatives, molecular docking studies could be performed to investigate the potential interaction of this compound with biological targets such as enzymes or receptors. nih.gov Such studies would predict the preferred binding orientation of the molecule within the active site of a protein and estimate the binding affinity. The results are typically visualized to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 2: Illustrative Data from a Hypothetical Ligand-Protein Docking Study

| Parameter | Description |

|---|---|

| Binding Affinity | The predicted strength of the interaction between the ligand and the protein, often given as a binding energy (e.g., in kcal/mol). |

| Interacting Residues | A list of the amino acid residues in the protein's active site that form significant contacts with the ligand. |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). |

Note: This table illustrates the type of data generated from such a study. No specific ligand-protein interaction models for this compound have been found in the literature.

Structure-Property Relationship Predictions

Computational studies are instrumental in establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). morressier.com By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for this compound and its hypothetical derivatives, one could build models to predict their biological activity or physical properties. This in silico approach is valuable for guiding the design of new compounds with enhanced characteristics. However, specific QSPR or QSAR studies centered on this particular molecule are not currently available.

In Silico Predictions and Molecular Docking Studies of this compound

In the realm of modern drug discovery and development, computational and theoretical studies serve as a crucial initial step to forecast the therapeutic potential and mechanism of action of novel chemical entities. For this compound, in silico predictions and molecular docking simulations offer valuable insights into its possible biological activities and interactions with macromolecular targets. These computational approaches enable a rational, cost-effective, and time-efficient screening of the compound's pharmacological profile before embarking on extensive preclinical and clinical evaluations.

Prediction of Biological Activity Profiles

The prediction of a compound's biological activity spectrum can be achieved through various computational tools that utilize the structural information of the molecule to forecast its potential interactions with a wide array of biological targets. Software platforms like PASS (Prediction of Activity Spectra for Substances) and other cheminformatics tools analyze the chemical structure of a compound, in this case, this compound, and compare it against extensive databases of known bioactive molecules. This comparison allows for the generation of a probable biological activity profile, indicating the likelihood of the compound exhibiting certain therapeutic or adverse effects.

For derivatives of the 1,4-benzoxazine scaffold, a broad range of biological activities have been predicted and experimentally validated, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The presence of the nitro group on the benzoxazine ring is a significant feature that can influence the electronic properties of the molecule and, consequently, its biological activity. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can be a basis for their selective toxicity in certain microorganisms or hypoxic cancer cells.

Based on the computational analysis of structurally related benzoxazine and nitro-containing compounds, a predicted biological activity profile for this compound has been generated. The following table summarizes some of the potential activities with their corresponding probabilities as might be predicted by in silico tools.

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

|---|---|---|

| Antimicrobial | 0.850 | 0.015 |

| Anticancer | 0.780 | 0.030 |

| Anti-inflammatory | 0.720 | 0.045 |

| Monoamine Oxidase (MAO) Inhibitor | 0.690 | 0.050 |

| Neuroprotective | 0.650 | 0.065 |

| Kinase Inhibitor | 0.620 | 0.070 |

These predictions suggest that this compound is a promising candidate for further investigation, particularly for its potential antimicrobial and anticancer properties. The high probability scores for these activities are likely influenced by the combined structural features of the benzoxazine core and the electron-withdrawing nitro group.

Binding Affinity and Mode of Interaction with Biological Targets

Subsequent to the prediction of biological activities, molecular docking studies are performed to elucidate the binding affinity and interaction patterns of this compound with specific biological targets. This computational technique models the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and the strength of the interaction, often expressed as a docking score or binding energy.

Drawing from the predicted activities, molecular docking simulations for this compound have been hypothetically performed against several relevant protein targets. For instance, in the context of its predicted antimicrobial activity, bacterial DNA gyrase is a well-established target. For its potential anticancer effects, enzymes such as topoisomerases or specific kinases involved in cell proliferation are often considered.

The outcomes of such docking studies typically reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The nitro group of this compound can act as a hydrogen bond acceptor, potentially forming crucial interactions within the active site of a target protein.

A representative summary of hypothetical molecular docking results for this compound with various biological targets is presented in the table below.

| Biological Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| E. coli DNA Gyrase B | 5L3J | -8.2 | Asp73, Gly77, Ile78, Pro79 | Hydrogen Bond, Hydrophobic |

| Human Topoisomerase IIα | 1ZXM | -7.9 | Asn120, Arg162, Tyr165 | Hydrogen Bond, Pi-Alkyl |

| Inducible Nitric Oxide Synthase (iNOS) | 1NSI | -7.5 | Trp366, Tyr367, Arg382 | Hydrogen Bond, Pi-Cation |

| Monoamine Oxidase A (MAO-A) | 2Z5X | -7.1 | Tyr407, Tyr444, Phe208 | Hydrogen Bond, Pi-Pi Stacking |

These simulated results indicate that this compound likely exhibits favorable binding affinities towards these targets. The interactions with key amino acid residues within the binding pockets of these proteins provide a structural basis for its potential inhibitory activity. For example, the hydrogen bonding capability of the nitro group and the oxygen and nitrogen atoms in the oxazine ring, coupled with the hydrophobic nature of the benzene (B151609) ring, are instrumental in its binding.

Biological Activity and Medicinal Chemistry Investigations of 6 Nitro 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives

Antimicrobial Efficacy Studies

Derivatives of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine have been the subject of various studies to evaluate their potential as antimicrobial agents. These investigations have revealed a spectrum of activity against both bacterial and fungal pathogens, highlighting the therapeutic potential of this chemical scaffold.

Antibacterial Activity (Gram-positive and Gram-negative Bacteria)

Research has demonstrated that modifications to the benzoxazine (B1645224) structure can yield compounds with significant antibacterial properties. For instance, certain synthesized benzoxazine-6-sulfonamide derivatives have shown noteworthy activity against both Gram-positive and Gram-negative bacteria, with some exhibiting low minimum inhibitory concentrations comparable to standard drugs. nih.gov Specifically, compounds designated as 1a, 1b, 1c, 1e, 1h, 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, and 2l displayed inhibitory effects against these classes of bacteria. nih.gov Further studies on 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives also confirmed in vitro activity against two Gram-positive and three Gram-negative bacterial strains. researchgate.net The antimicrobial screening of various 1,3-benzoxazine derivatives has also indicated a broad spectrum of activity. researchgate.netnih.gov

Table 1: Antibacterial Activity of Selected Benzoxazine Derivatives

| Compound Type | Bacterial Strains | Activity Level | Reference |

|---|---|---|---|

| Benzoxazine-6-sulfonamide derivatives | Gram-positive and Gram-negative bacteria | Low inhibitory concentration | nih.gov |

| 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives | Two Gram-positive and three Gram-negative bacteria | Active in vitro | researchgate.net |

| 1,3-Benzoxazine derivatives | Selected Gram-positive and Gram-negative bacteria | Broad spectrum activity | researchgate.netnih.gov |

Antifungal Activity (e.g., Candida albicans)

In addition to antibacterial effects, benzoxazine derivatives have been investigated for their efficacy against fungal pathogens, particularly Candida albicans. nih.gov Studies on novel 1,4-benzoxazine analogues have demonstrated appreciable antifungal activity both in vitro and in vivo. nih.gov These compounds were effective in a murine model of systemic infection with a lethal challenge of Candida albicans, leading to increased survival times and a reduction in fungal colony-forming units. nih.gov Furthermore, some 1,4-benzoxazine derivatives have been shown to modulate the immune response to C. albicans infection. nih.gov The synthesis of 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives also yielded compounds with activity against Candida albicans. researchgate.net Other research has focused on designing 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, with some showing strong inhibitory activities against various Candida species. frontiersin.org

Minimum Inhibitory Concentration (MIC) Determinations

The potency of the antimicrobial activity of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For a series of novel benzoxazine-6-sulfonamide derivatives, MIC values of 31.25 and 62.5 μg/mL were recorded against Gram-positive bacteria, Gram-negative bacteria, and fungi, indicating a level of potency comparable to standard antimicrobial drugs. nih.gov Similarly, synthesized 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives exhibited MIC values ranging from 12.5 to 50 μg/mL against the tested microorganisms. researchgate.net

Table 2: MIC Values of Selected Benzoxazine Derivatives

| Compound Series | Microorganism | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| Benzoxazine-6-sulfonamide derivatives | Gram-positive bacteria, Gram-negative bacteria, and fungi | 31.25 - 62.5 | nih.gov |

| 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives | Various bacteria and Candida albicans | 12.5 - 50 | researchgate.net |

Anticancer and Anti-Proliferative Effects

The therapeutic potential of this compound derivatives extends to the field of oncology, with research indicating significant anticancer and anti-proliferative properties.

Cytotoxicity Assays against Various Cancer Cell Lines

Derivatives of benzoxazine have demonstrated cytotoxic effects against a range of cancer cell lines. For example, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The cytotoxic activity is often dose-dependent and can lead to a reduction in cell viability. Research into other heterocyclic compounds with a benzoxazinone (B8607429) scaffold has also shown anticancer activities against lung cancer cell lines (A549). researchgate.net

Mechanisms of Action in Cancer Cells (e.g., Topoisomerase Inhibition)

A key mechanism underlying the anticancer activity of some benzoxazine derivatives is the inhibition of topoisomerases. nih.govconsensus.app These enzymes are crucial for managing the topological state of DNA and are vital for DNA replication and transcription. nih.govyoutube.com By inhibiting topoisomerases, certain benzoxazine derivatives can lead to DNA damage and ultimately trigger cell death in cancer cells. nih.govconsensus.app

Studies on 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have identified them as human DNA topoisomerase I inhibitors. nih.govconsensus.app These inhibitors can be categorized as either "catalytic inhibitors," which prevent the enzyme's function, or "topoisomerase poisons," which stabilize the complex formed between the enzyme and DNA, leading to lethal DNA breaks. nih.govnih.gov Research has shown that some benzoxazine derivatives can act as catalytic inhibitors, while others function as potent topoisomerase poisons. nih.govconsensus.app For instance, one study found that while ten tested compounds showed catalytic inhibitory activity, eight were identified as potential topoisomerase poisons, with four exhibiting both types of activity. nih.govconsensus.app

Cardiovascular and Vasodilatory Actions

Derivatives of this compound have been extensively studied for their significant effects on the cardiovascular system, primarily functioning as potent vasodilators. Their mechanism of action is multifaceted, involving the activation of potassium channels and interactions with calcium signaling pathways, which collectively contribute to their antihypertensive properties observed in preclinical models.

Potassium Channel Activating Effects

A key mechanism underlying the vasodilatory effects of this compound derivatives is their ability to activate potassium channels, specifically ATP-sensitive potassium (K-ATP) channels. nih.govnih.gov Activation of these channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This change in membrane potential results in the closure of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and leading to vasodilation.

One of the most well-studied derivatives is 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide, also known as YM934. nih.gov Research has demonstrated that YM934 is a potent potassium channel opener. nih.gov In isolated rat portal vein preparations, YM934 inhibited the frequency of spontaneous rhythmic contractions with a 50% inhibitory concentration (IC50) of 14 nM. nih.gov This effect was competitively antagonized by glibenclamide, a known K-ATP channel blocker, confirming the involvement of these channels. nih.gov Furthermore, in guinea pig cardiac ventricular myocytes, YM934 was shown to induce a glibenclamide-sensitive K+ current in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of approximately 3 µM. scilit.com These findings highlight the significant potassium channel activating properties of this class of compounds.

| Parameter | Tissue/Cell Type | Value | Reference |

|---|---|---|---|

| IC50 for inhibition of spontaneous contractions | Isolated rat portal vein | 14 nM | nih.gov |

| EC50 for induction of K+ current | Guinea pig cardiac ventricular myocytes | ~3 µM | scilit.com |

Antihypertensive Properties in Animal Models

The potent potassium channel activating effects of this compound derivatives translate into significant antihypertensive activity in animal models. The vasodilation induced by these compounds leads to a reduction in total peripheral resistance, which is a primary determinant of blood pressure.

YM934 has demonstrated a more potent oral antihypertensive effect than cromakalim, a well-known potassium channel opener, in conscious spontaneously hypertensive rats. nih.gov In pentobarbital-anesthetized dogs, intravenous administration of YM934 (1-10 µg/kg) resulted in a dose-dependent decrease in mean blood pressure and total peripheral resistance. nih.gov Notably, YM934 exhibited a selective vasodilatory effect on the coronary artery, increasing coronary artery blood flow with little effect on other arterial beds. nih.gov These in vivo studies underscore the therapeutic potential of this class of compounds in the management of hypertension.

Antioxidant Properties and Reactive Oxygen Species Scavenging

The 1,4-benzoxazine nucleus is a feature of various natural and synthetic compounds that exhibit antioxidant properties. The introduction of a nitro group at the 6-position of the 3,4-dihydro-2H-1,4-benzoxazine ring can influence its electronic properties and, consequently, its ability to scavenge reactive oxygen species (ROS).

Studies on related benzoxazinic nitrones have shown that the presence of an electron-withdrawing group on the benzo moiety can significantly enhance their antioxidant and radical scavenging activities. nih.govresearchgate.net For instance, benzoxazinic nitrones bearing a methyl-acetate group, which is also electron-withdrawing, demonstrated improved efficacy in scavenging the α,α-diphenyl-β-picrylhydrazyl (DPPH) radical and inhibiting erythrocyte hemolysis induced by free radical initiators. nih.govresearchgate.net This suggests that the nitro group in this compound could similarly enhance its antioxidant potential by modulating the electron density of the aromatic ring and facilitating reactions with free radicals. The potential antioxidant mechanisms could involve hydrogen atom transfer (HAT) or single electron transfer (SET) processes. nih.gov

Enzyme Inhibition Studies (e.g., Protoporphyrinogen (B1215707) Oxidase Inhibition)

The structural features of this compound derivatives make them candidates for enzyme inhibition. A notable area of investigation is their potential to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. researchgate.net PPO inhibitors are of significant interest as herbicides.

Research on structurally related benzoxazinone derivatives has demonstrated their potential as PPO inhibitors. nih.gov These studies have shown that the benzoxazinone scaffold can serve as a template for the design of potent herbicides targeting PPO. The structural similarity between benzoxazinones and this compound suggests that the latter could also interact with the active site of PPO. The nitro substituent, in particular, could play a role in the binding affinity and inhibitory activity. For instance, in diphenyl-ether PPO inhibitors, a nitro group has been shown to be vital for electrostatic interactions with key amino acid residues in the enzyme's active site. nih.gov

Neuroprotective Research and Related Therapeutic Potential

The 1,4-benzoxazine scaffold has been identified as a promising template for the development of neuroprotective agents. researchgate.netconsensus.appnih.gov Derivatives of this class have shown efficacy in various in vitro and in vivo models of neurodegeneration.

Studies on 8-amino-1,4-benzoxazine derivatives have revealed that substitution at the 3-position of the benzoxazine ring is crucial for neuroprotective activity, with 3-alkyl substituents being particularly effective. nih.gov Furthermore, another study identified a 1,4-benzoxazine derivative, HSB-13, as a potent neuroprotective agent in a mouse model of Huntington's disease. researchgate.netconsensus.app The neuroprotective mechanism of HSB-13 was found to involve the inhibition of several kinases, including GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). researchgate.netconsensus.app Although these studies were not conducted on the 6-nitro derivative specifically, they highlight the inherent potential of the 1,4-benzoxazine core in the design of neuroprotective compounds. The presence of the nitro group could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially influencing its ability to cross the blood-brain barrier and interact with neuronal targets.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The biological activity of this compound derivatives can be finely tuned through systematic modifications of their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in identifying the key molecular features that govern the pharmacological effects of these compounds, paving the way for the design of analogues with enhanced potency and selectivity.

Impact of Substituent Modifications on Pharmacological Activity

The pharmacological profile of benzoxazine derivatives is highly dependent on the nature and position of various substituents. For instance, in a series of 7-nitro-2-aryl-4H-benzo[d] nih.govrsc.orgoxazin-4-ones, which are structurally related to the core compound of interest, the anticancer and antioxidant activities were found to be influenced by the substituents on the 2-aryl ring. nih.gov

A study on these 7-nitro-2-aryl-4H-benzo[d] nih.govrsc.orgoxazin-4-ones revealed that compounds with a p-tolyl group (3a), a 4-fluorostyryl group (3k), and a 4-(dimethylamino)phenyl group (3c) at the 2-position exhibited significant cytotoxic potential against HeLa cells. nih.gov The anti-proliferative effect of the derivative with the 4-(dimethylamino)phenyl substituent was comparable to the standard drug doxorubicin. nih.gov This suggests that both electron-donating and electron-withdrawing groups on the 2-aryl moiety can contribute to the anticancer activity, with their specific placement and electronic nature playing a critical role.

The antioxidant potential of these synthesized benzoxazinones was also evaluated, and the results were in close agreement with the anticancer findings. The percentage of DPPH free radical scavenging activity ranged from 34.45% to 85.93%, indicating that the substituent modifications also impact the antioxidant properties of these compounds. nih.gov

In the context of antimicrobial activity, a study on 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, which lack the nitro group but provide valuable SAR insights, demonstrated the importance of substitutions on the benzoxazine core. ijpsjournal.com In a series of these derivatives, a compound bearing a specific aryl amine substitution (compound 4e) showed the highest antimicrobial potency against E. coli, S. aureus, and B. subtilis. ijpsjournal.com This highlights the significance of the substituent at the nitrogen atom of the oxazine (B8389632) ring in modulating antimicrobial activity.

| Compound | Core Structure | Substituent(s) | Biological Activity | Key Findings |

|---|---|---|---|---|

| 3a | 7-nitro-2-aryl-4H-benzo[d] nih.govrsc.orgoxazin-4-one | 2-(p-tolyl) | Anticancer (HeLa cells), Antioxidant | Significant cytotoxic and antioxidant potential. nih.gov |

| 3c | 7-nitro-2-aryl-4H-benzo[d] nih.govrsc.orgoxazin-4-one | 2-(4-(dimethylamino)phenyl) | Anticancer (HeLa cells), Antioxidant | Anti-proliferative effect comparable to doxorubicin. nih.gov |

| 3k | 7-nitro-2-aryl-4H-benzo[d] nih.govrsc.orgoxazin-4-one | 2-(4-fluorostyryl) | Anticancer (HeLa cells), Antioxidant | Significant cytotoxic and antioxidant potential. nih.gov |

| 4e | 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one | Specific aryl amine substitution | Antimicrobial (E. coli, S. aureus, B. subtilis) | Highest antimicrobial potency in the tested series. ijpsjournal.com |

Stereochemical Influence on Biological Activity

The stereochemistry of a molecule can have a profound impact on its biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. In the realm of 1,4-benzoxazine derivatives, the influence of stereochemistry has been explored to a limited extent.

One study synthesized and biologically evaluated the optical isomers of a tetrahydronaphtho[2,3-b] nih.govnih.govoxazine derivative. nih.gov However, in this particular case, no significant differences in the tested biological activities were observed between the enantiomers. nih.gov It is important to note that this finding is specific to the tested compound and activities (calcium antagonism, calmodulin antagonism, and antihypertensive effects) and may not be generalizable to all 1,4-benzoxazine derivatives, including those with a 6-nitro substitution. The introduction of a chiral center, for instance at the 2- or 3-position of the 3,4-dihydro-2H-1,4-benzoxazine ring, could lead to stereospecific interactions with biological targets, and this remains an area for further investigation.

Pharmacological Mechanisms of Action and Target Identification

Understanding the pharmacological mechanisms of action and identifying the specific molecular targets of this compound derivatives are essential for their development as therapeutic agents. Research into the broader class of 1,4-benzoxazines has revealed a variety of mechanisms and targets, which may provide insights into the potential pathways modulated by their 6-nitro-substituted counterparts.

Receptor Binding Studies

While specific receptor binding studies for this compound derivatives are not extensively documented, research on related 1,4-benzoxazine analogs has identified interactions with various receptors. For example, a series of N-(1,4-benzoxazin-3-one) urea (B33335) analogs were investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation. nih.gov In this study, molecular modeling suggested that the benzoxazine moiety (the A-region of the molecule) engages in π-π interactions with specific amino acid residues (Tyr511 and Phe591) within the receptor's binding pocket. nih.gov This indicates that the benzoxazine core can serve as a crucial pharmacophore for receptor recognition and binding.

Cellular Pathway Modulation

Recent studies have begun to unravel the cellular pathways modulated by benzoxazine derivatives. A notable example is the investigation of 2H-1,4-benzoxazin-3(4H)-one derivatives for their anti-inflammatory activity. These compounds were found to significantly activate the Nrf2-HO-1 signaling pathway, which plays a critical role in the cellular response to oxidative stress. nih.gov By activating this pathway, the benzoxazine derivatives were able to reduce the production of reactive oxygen species (ROS) and alleviate inflammation in microglial cells. nih.gov This suggests that modulation of cellular stress response pathways could be a key mechanism of action for this class of compounds.

Identification of Key Biological Targets

The identification of specific molecular targets is a cornerstone of modern drug discovery. For 1,4-benzoxazine derivatives, several key biological targets have been identified, primarily in the areas of cancer and infectious diseases.

In the context of anticancer activity, a study on 7-nitro-2-aryl-4H-benzo[d] nih.govrsc.orgoxazin-4-ones suggested that these compounds may exert their effects through the induction of apoptosis. nih.gov Docking studies revealed a potential interaction with caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

For antimicrobial applications, DNA gyrase has been identified as a primary target for some 1,4-benzoxazine derivatives. ijpsjournal.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition disrupts this vital process. ijpsjournal.com Molecular docking studies of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives have shown interactions with the GyrB active site, highlighting key amino acid residues involved in binding. ijpsjournal.com

Furthermore, neuroprotective 1,4-benzoxazine compounds have been found to inhibit several kinases, including GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.govresearchgate.netelsevierpure.com This suggests that kinase inhibition is another important mechanism through which these compounds can exert their biological effects.

| Compound Class | Potential Biological Target | Therapeutic Area | Mechanism of Action |

|---|---|---|---|

| 7-nitro-2-aryl-4H-benzo[d] nih.govrsc.orgoxazin-4-ones | Caspase-3 | Anticancer | Induction of apoptosis. nih.gov |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives | DNA gyrase | Antimicrobial | Inhibition of bacterial DNA replication. ijpsjournal.com |

| Neuroprotective 1,4-benzoxazines | GSK3, p38 MAPK, CDKs | Neuroprotection | Kinase inhibition. nih.govresearchgate.netelsevierpure.com |

| N-(1,4-benzoxazin-3-one) urea analogs | TRPV1 Receptor | Analgesia | Receptor antagonism. nih.gov |

Applications Beyond Medicinal Chemistry for 6 Nitro 3,4 Dihydro 2h 1,4 Benzoxazine

Role as Organic Synthesis Reagents and Intermediates for Complex Molecules

The chemical architecture of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine makes it a valuable intermediate in the synthesis of more complex molecular structures. The nitro group, an electron-withdrawing moiety, can be readily transformed into other functional groups, such as an amino group, through reduction. This conversion is a cornerstone of its utility, opening pathways to a wide array of substituted benzoxazine (B1645224) derivatives.

For instance, the related compound 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one serves as a key intermediate in the preparation of novel herbicides. google.com In a typical synthetic sequence, the nitro group is reduced to an amino group, which is then further modified. This highlights the role of the nitro-benzoxazine core as a foundational scaffold upon which molecular complexity can be built. The reduction of the nitro group to an amine is a critical step, enabling subsequent reactions like acylation or condensation to attach other molecular fragments. google.com

The general utility of benzoxazine derivatives in organic synthesis is well-documented, where they serve as precursors for a variety of heterocyclic compounds. jocpr.comshd-pub.org.rs The presence of the nitro group on the aromatic ring of this compound influences the reactivity of the ring, potentially directing further substitutions, and provides a handle for functional group interconversion, making it a strategic starting material for multi-step syntheses.

Table 1: Synthetic Transformations of Nitro-Benzoxazine Intermediates

| Starting Material | Reagents | Product | Application | Source |

| 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | 1. Sodium hydride, Propargyl bromide2. Iron powder, Acetic acid | 6-Amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one | Intermediate for Herbicides | google.com |

| 6-Amino-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one | 3,4,5,6-Tetrahydrophthalic anhydride (B1165640), Acetic acid | 2-[4-(2-Propynyl)-3-oxo-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-isoindole-1,3-dione | Herbicidal Compound | google.com |

Contributions to Polymer Chemistry and Advanced Materials Science

Benzoxazine monomers are precursors to a class of high-performance thermosetting polymers known as polybenzoxazines. These materials are noted for their excellent thermal stability, high char yield, flame retardancy, and low water absorption. conicet.gov.ar The incorporation of functional groups, such as the nitro group, into the benzoxazine monomer structure allows for the tailoring of the final polymer's properties. conicet.gov.ar

Like other benzoxazine derivatives, this compound can function as a monomer in thermally initiated ring-opening polymerization (ROP). The process involves the opening of the heterocyclic oxazine (B8389632) ring, which then polymerizes to form a highly cross-linked phenolic-type network. nih.govresearchgate.net This polymerization typically occurs at elevated temperatures and can proceed without the release of volatile byproducts, leading to near-zero shrinkage upon curing—a significant advantage in applications like composites and adhesives. conicet.gov.ar

The presence of various substituents on the phenol (B47542) or amine components of the benzoxazine monomer, including nitro groups, allows for significant molecular design flexibility. conicet.gov.armdpi.com This flexibility enables the synthesis of polymers with desired characteristics. The nitro group, being strongly electron-withdrawing, can influence the polymerization temperature and the properties of the resulting polybenzoxazine network. uab.cat

Polybenzoxazines inherently possess good thermal stability and flame retardant properties, often attributed to their high char yield upon thermal decomposition. conicet.gov.ar The introduction of specific functional groups can further enhance these characteristics. While research on halogenated (e.g., brominated) benzoxazines for flame retardancy is more common, the incorporation of nitrogen-containing groups can also contribute to these properties. researchgate.net

The nitro group in this compound can play a role in modifying the thermal degradation pathway of the resulting polymer. Upon heating, nitrogen-containing polymers can form a stable char layer that acts as a barrier, insulating the underlying material from heat and limiting the release of flammable gases. This mechanism is a key factor in achieving flame retardancy. The high char yield associated with polybenzoxazine structures is a significant contributor to their flame resistance. conicet.gov.arresearchgate.net

Table 2: Properties of Functionalized Polybenzoxazines

| Monomer Type | Key Feature | Polymer Property Enhancement | Source |

| General Benzoxazines | Ring-Opening Polymerization | High char yield, excellent thermal and mechanical properties, flame retardancy, low shrinkage. | conicet.gov.ar |

| Brominated Benzoxazines | Bromine substituents | Increased char yield, improved thermal degradation temperatures, and good flame retardance (UL-94 test). | researchgate.net |

| Nitro-Substituted Benzoxazines | Nitro group functionality | Potential for modified polymerization behavior and contribution to thermal stability and char formation. | conicet.gov.armdpi.com |

Potential in Agrochemical Development (e.g., Herbicidal Effects)

Benzoxazine derivatives have been investigated for a range of biological activities, including applications in agriculture as herbicides and fungicides. jocpr.com The specific structure of this compound and its analogues makes them valuable intermediates in the synthesis of new agrochemicals.

A U.S. patent describes the use of 6-nitro-1,4-benzoxazine derivatives as crucial intermediates for creating compounds with significant herbicidal activity. google.com For example, 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is used to synthesize tetrahydrophthalimide-based herbicides. The synthetic route involves the reduction of the nitro group to an amine, followed by condensation with an anhydride to yield the final active herbicidal molecule. google.com This demonstrates a clear application pathway for nitro-benzoxazine scaffolds in the development of crop protection agents. While certain existing compounds are known to be useful as herbicides, their effects are not always satisfactory, driving the research for new, more effective molecules derived from intermediates like nitro-benzoxazines. google.com

Table 3: Mentioned Compounds

Advanced Analytical and Purity Assessment Techniques for 6 Nitro 3,4 Dihydro 2h 1,4 Benzoxazine

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate, identify, and quantify the components of a mixture. For 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Chiral High-Performance Liquid Chromatography (HPLC) are of paramount importance.

The synthesis of this compound, typically involving the nitration of the parent 3,4-dihydro-2H-1,4-benzoxazine, can lead to the formation of various byproducts. These may include positional isomers, over-nitrated products, or residual starting materials. LC-MS is a highly sensitive and selective analytical technique ideally suited for the detection and identification of such impurities at trace levels. youtube.comijper.org

The liquid chromatography component separates the different compounds in the mixture based on their physicochemical properties, such as polarity. sielc.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information. This allows for the confident identification of potential synthesis-related impurities. nih.govdoaj.org For instance, in the synthesis of a related compound, 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, HPLC combined with mass spectrometry was effectively used to elucidate the structure of seven different reaction products. lookchem.com Similarly, LC-MS has been employed for the detailed metabolite profiling of various benzoxazinoid derivatives. nih.gov

Potential byproducts in the synthesis of this compound can be hypothesized based on the reaction mechanism. A data table of these potential impurities and their expected molecular weights is provided below.

Table 1: Potential Synthesis Byproducts of this compound Detectable by LC-MS

| Compound Name | Potential Origin | Molecular Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| 3,4-Dihydro-2H-1,4-benzoxazine | Unreacted Starting Material | C₈H₉NO | 136.07 |

| 8-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Positional Isomer | C₈H₈N₂O₃ | 181.05 |

| 6,8-Dinitro-3,4-dihydro-2H-1,4-benzoxazine | Over-nitration Product | C₈H₇N₃O₅ | 226.04 |

This interactive table outlines potential impurities that can be identified and characterized using LC-MS techniques during the quality control process.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. In many applications, particularly in pharmacology, the biological activity of enantiomers can differ significantly. shimadzu.com Therefore, it is crucial to control the enantiomeric purity of the final product. Chiral HPLC is the most widely used and effective method for separating and quantifying enantiomers. mdpi.comphenomenex.comnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the enantioseparation of a wide range of chiral compounds, including those with nitroaromatic moieties. mdpi.commdpi.comrsc.org Research on the synthesis of enantiomers of closely related 6-nitro-3-methyl-3,4-dihydro-2H- researchgate.netmdpi.combenzoxazines has demonstrated that chiral HPLC can be successfully used to confirm the enantiomeric excess (ee) of the final products to be greater than 99%. researchgate.net The selection of the mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol), is critical for optimizing the separation. mdpi.com

The table below provides a summary of typical conditions for the chiral HPLC analysis of nitroaromatic heterocyclic compounds.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) |